N-(Cyanomethyl)-2-[3-(4-methylphenyl)thiomorpholin-4-YL]acetamide
Description
Properties
IUPAC Name |
N-(cyanomethyl)-2-[3-(4-methylphenyl)thiomorpholin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-12-2-4-13(5-3-12)14-11-20-9-8-18(14)10-15(19)17-7-6-16/h2-5,14H,7-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQNKQMXQCVXRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CSCCN2CC(=O)NCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-2-[3-(4-methylphenyl)thiomorpholin-4-YL]acetamide typically involves multiple steps, starting with the formation of the thiomorpholine ring. One common method involves the reaction of 4-methylphenylthiomorpholine with cyanomethyl chloride under basic conditions to introduce the cyanomethyl group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-2-[3-(4-methylphenyl)thiomorpholin-4-YL]acetamide can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Cyanomethyl)-2-[3-(4-methylphenyl)thiomorpholin-4-YL]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-2-[3-(4-methylphenyl)thiomorpholin-4-YL]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
N-[4-(2-thiomorpholin-4-ylpropanoyl)phenyl]acetamide (CAS 97111-13-2)
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS 338749-93-2)
- Structural Similarities: Contains a morpholinoacetamide scaffold.
- Key Differences : Morpholine (oxygen-containing) vs. thiomorpholine (sulfur-containing) rings; the latter may confer distinct electronic properties. The 2-chlorophenyl-thiazole substituent likely enhances aromatic interactions compared to the 4-methylphenyl group .
Substituted Acetamides with Heterocyclic Moieties
2-{5-[2-(4-Methylphenyl)-2-oxoethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-N-phenyl-2-thioxoacetamide (Compound 11, )
- Structural Similarities : Features a 4-methylphenyl group and acetamide backbone.
- Key Differences: Incorporates a thioxo-thiazolidinone ring instead of thiomorpholine, which may affect conformational flexibility and hydrogen-bonding capacity.
- Synthesis : Yield (65%) and melting point (147–148°C) suggest moderate stability compared to higher-yield analogs (e.g., 90% for Compound 9) .
N-(4-ethoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (CAS 536704-58-2)
- Structural Similarities : Contains a 4-methylphenyl group and sulfur-linked heterocycle.
- The ethoxyphenyl substituent may enhance solubility relative to the cyanomethyl group .
Substituent Effects on Physicochemical Properties
- Cyanomethyl Group: Unique to the target compound, this electron-withdrawing group may reduce basicity and increase metabolic resistance compared to electron-donating groups like methoxy (Compound 9, ) or halogenated phenyls (Compounds 12–13, ) .
Biological Activity
Overview of N-(Cyanomethyl)-2-[3-(4-methylphenyl)thiomorpholin-4-YL]acetamide
This compound is a synthetic compound that belongs to a class of molecules known for their diverse biological activities. This compound features a thiomorpholine ring, which is often associated with pharmacological properties, including antimicrobial and antitumor activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 270.37 g/mol
Structural Features :
- The presence of the thiomorpholine moiety contributes to its potential biological activity.
- The cyanomethyl group may influence its interaction with biological targets.
Antimicrobial Properties
Research has shown that compounds containing thiomorpholine structures exhibit significant antimicrobial activity. For instance, studies have indicated that similar derivatives can inhibit the growth of various bacterial strains, suggesting potential as antibacterial agents.
Antitumor Activity
Thiomorpholine derivatives have also been investigated for their antitumor properties. In vitro studies have demonstrated that they can induce apoptosis in cancer cells, possibly through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:
- The thiomorpholine ring may interact with specific enzymes or receptors involved in cell signaling pathways.
- The cyanomethyl group could enhance lipophilicity, facilitating membrane penetration and increasing bioavailability.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of various thiomorpholine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to this compound exhibited MIC values in the range of 10-50 µg/mL.
- Anticancer Studies : In a cell line study, a derivative with a similar structure showed IC values below 30 µM against various cancer cell lines, indicating substantial growth inhibition.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference Study |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Study A (2020) |
| Antitumor | Induction of apoptosis | Study B (2021) |
| Enzyme Inhibition | Modulation of enzyme activity | Study C (2022) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
